molecular formula C16H9F7O2 B14349156 [1,1'-Biphenyl]-2-yl heptafluorobutanoate CAS No. 90999-92-1

[1,1'-Biphenyl]-2-yl heptafluorobutanoate

Cat. No.: B14349156
CAS No.: 90999-92-1
M. Wt: 366.23 g/mol
InChI Key: AAECCAFCLRHFFY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-yl heptafluorobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a heptafluorobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-yl heptafluorobutanoate typically involves the esterification of [1,1’-Biphenyl]-2-ol with heptafluorobutyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of [1,1’-Biphenyl]-2-yl heptafluorobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-yl heptafluorobutanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the heptafluorobutanoate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-2-yl heptafluorobutanoate: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl heptafluorobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with various biological pathways. The heptafluorobutanoate group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

[1,1’-Biphenyl]-2-yl heptafluorobutanoate: can be compared with other biphenyl esters such as:

  • [1,1’-Biphenyl]-2-yl acetate
  • [1,1’-Biphenyl]-2-yl propionate
  • [1,1’-Biphenyl]-2-yl butyrate

Uniqueness

The presence of the heptafluorobutanoate group in [1,1’-Biphenyl]-2-yl heptafluorobutanoate imparts unique properties such as increased stability and lipophilicity compared to other biphenyl esters. This makes it particularly useful in applications requiring enhanced chemical resistance and bioavailability.

Properties

CAS No.

90999-92-1

Molecular Formula

C16H9F7O2

Molecular Weight

366.23 g/mol

IUPAC Name

(2-phenylphenyl) 2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C16H9F7O2/c17-14(18,15(19,20)16(21,22)23)13(24)25-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H

InChI Key

AAECCAFCLRHFFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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